

Solubility and stability of 2-Fluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-5-formylbenzonitrile

Cat. No.: B141211

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of **2-Fluoro-5-formylbenzonitrile**

Introduction

2-Fluoro-5-formylbenzonitrile, with CAS number 218301-22-5, is a substituted benzonitrile derivative that serves as a key intermediate in the synthesis of various organic compounds, notably in the pharmaceutical industry.^{[1][2][3][4]} It is utilized in the preparation of heterocyclic compounds, including PARP (Poly (ADP-ribose) polymerase) inhibitors like Olaparib.^{[2][3][5][6]} Given its role in complex synthetic pathways, a thorough understanding of its solubility and stability is critical for researchers and drug development professionals to ensure optimal reaction conditions, formulation, and storage.

This guide provides a comprehensive overview of the physicochemical properties, solubility profile, and stability characteristics of **2-Fluoro-5-formylbenzonitrile**. It includes detailed experimental protocols for assessing these properties and outlines potential degradation pathways.

Physicochemical Properties

2-Fluoro-5-formylbenzonitrile is a white to light yellow powder or crystalline solid.^{[1][2]} A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **2-Fluoro-5-formylbenzonitrile**

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₄ FNO	[1][7][8]
Molecular Weight	149.12 g/mol	[7][8]
Appearance	White to yellow powder/solid	[1][2]
Melting Point	80-84 °C (lit.)	[1][2][3][5]
Boiling Point	215.6 ± 20.0 °C (Predicted)	[1][9]
Density	1.25 - 1.265 g/cm ³ (Predicted)	[1][2]
CAS Number	218301-22-5	[1][10][11]

Solubility Profile

The solubility of **2-Fluoro-5-formylbenzonitrile** is a key factor in its handling, reaction kinetics, and purification. Based on available data, it is generally soluble in common organic solvents and insoluble in water.

Table 2: Qualitative Solubility Data for **2-Fluoro-5-formylbenzonitrile**

Solvent	Solubility	Reference(s)
Chloroform	Soluble	[1][9][12]
Methanol	Soluble	[1][9]
Ethanol	Soluble	[12]
Diethyl Ether	Soluble	[12]
Water	Insoluble	[12]

Stability and Storage

Understanding the stability of **2-Fluoro-5-formylbenzonitrile** is essential for maintaining its purity and integrity during storage and handling.

General Stability

The compound is stable under recommended storage conditions.[\[11\]](#) It should be stored in a tightly closed container in a dry, well-ventilated place, kept in the dark.[\[9\]](#)[\[10\]](#)[\[13\]](#)

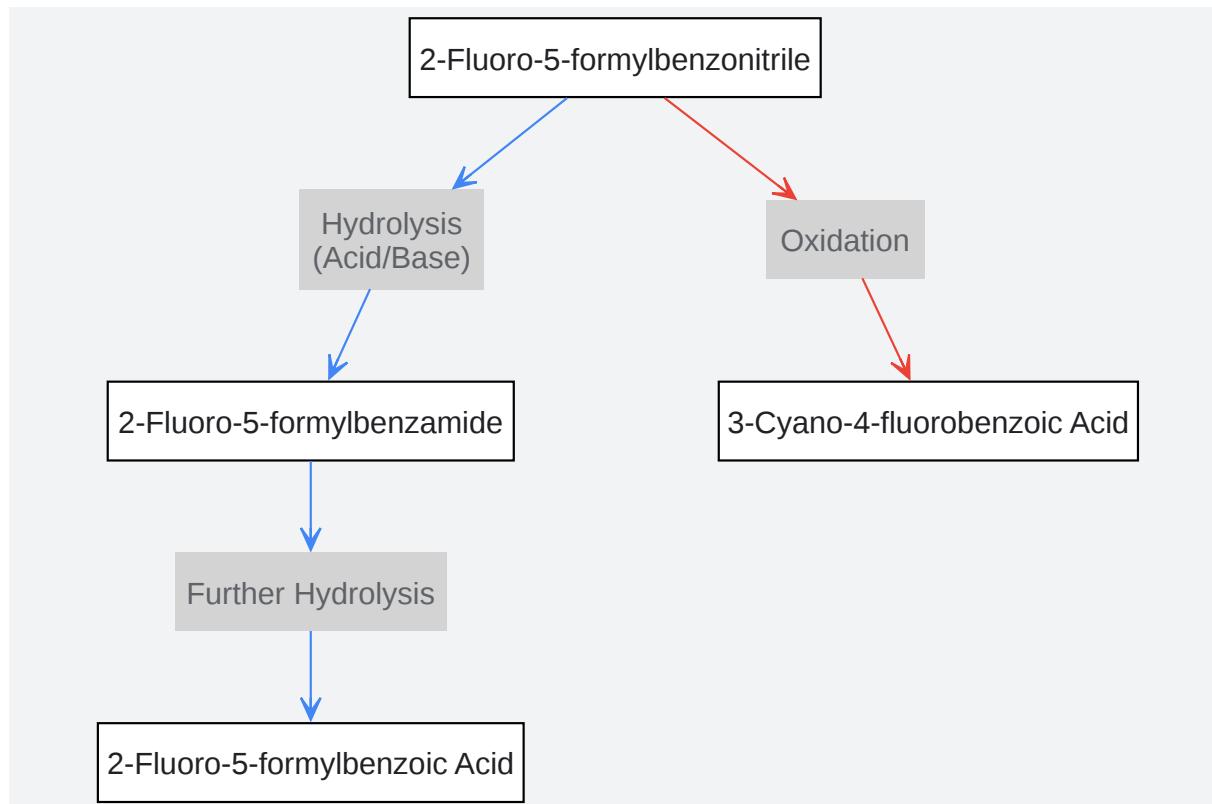
Incompatible Materials and Conditions to Avoid

To prevent degradation, the compound should be kept away from incompatible substances and adverse conditions.

Table 3: Incompatibilities and Conditions to Avoid

Category	Incompatible Materials / Conditions	Reference(s)
Chemicals	Strong oxidizing agents, strong acids, strong alkalis, strong reducing agents.	[11] [14]
Conditions	Direct light, moisture, excess heat.	[11] [13]

Hazardous Decomposition Products


Under fire conditions, the compound may decompose to emit toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[\[10\]](#)[\[11\]](#)

Potential Degradation Pathways

While specific degradation studies for **2-Fluoro-5-formylbenzonitrile** are not extensively published, potential degradation pathways can be inferred based on its functional groups (aldehyde, nitrile) under hydrolytic or oxidative stress.

- Hydrolysis: The nitrile group can undergo hydrolysis, first to an amide (2-fluoro-5-formylbenzamide) and subsequently to a carboxylic acid (2-fluoro-5-formylbenzoic acid). This can be catalyzed by strong acids or bases.

- Oxidation: The aldehyde group is susceptible to oxidation, which would convert it to a carboxylic acid, forming 3-cyano-4-fluorobenzoic acid.

[Click to download full resolution via product page](#)

Caption: Potential degradation pathways for **2-Fluoro-5-formylbenzonitrile**.

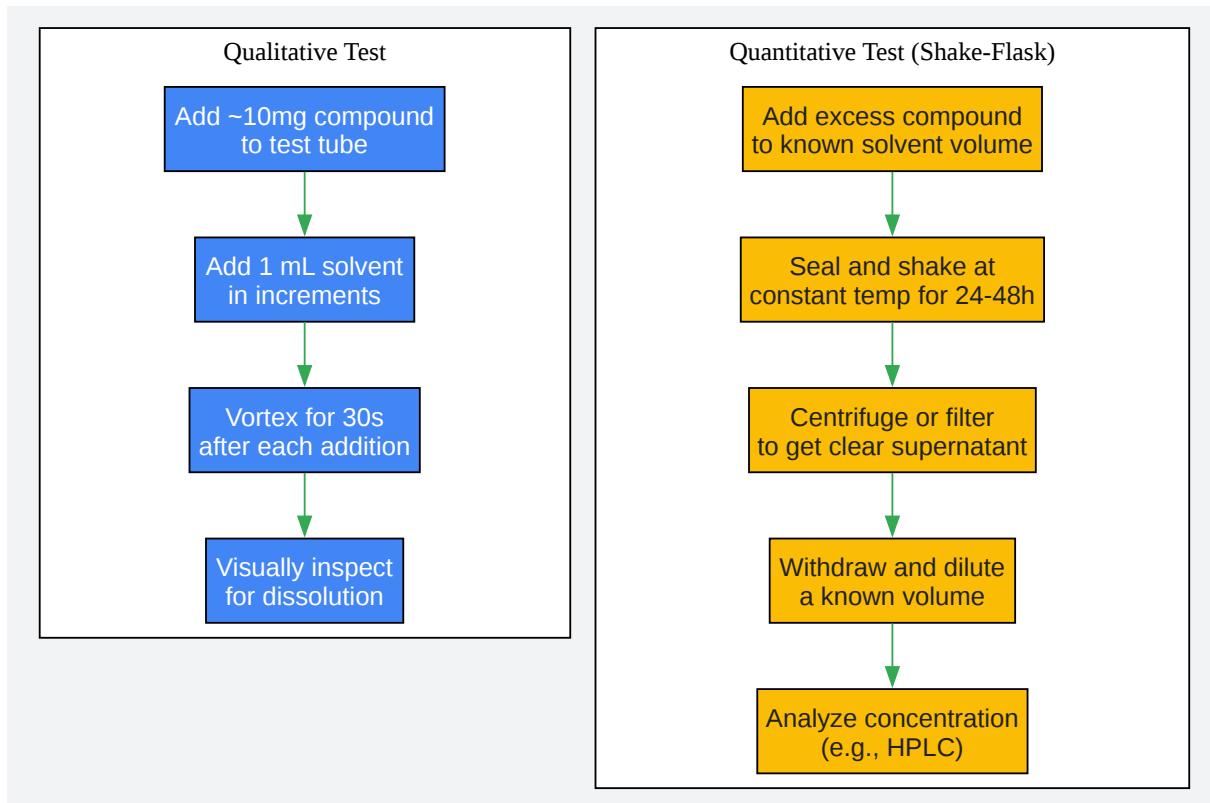
Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of chemical intermediates like **2-Fluoro-5-formylbenzonitrile**.

Protocol for Determining Qualitative and Quantitative Solubility

This protocol describes a general method for assessing solubility in various solvents.[\[15\]](#)[\[16\]](#)
[\[17\]](#)

Objective: To determine the qualitative and quantitative solubility of the compound at a specified temperature (e.g., 25 °C).


Materials:

- **2-Fluoro-5-formylbenzonitrile**
- Selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane)
- Analytical balance
- Vials with screw caps
- Vortex mixer and/or shaker bath
- Temperature-controlled environment
- Centrifuge
- HPLC or UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Methodology:

- Qualitative Assessment:
 - Add approximately 10 mg of the compound to a test tube.
 - Add 1 mL of the selected solvent in 0.2 mL increments, vortexing for 30 seconds after each addition.
 - Visually observe if the solid dissolves completely. Record as "soluble," "sparingly soluble," or "insoluble."
- Quantitative Assessment (Shake-Flask Method):

- Add an excess amount of the compound (e.g., 20 mg) to a vial containing a known volume of solvent (e.g., 2 mL). This ensures a saturated solution is formed.
- Seal the vial and place it in a shaker bath at a constant temperature (25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
- After equilibration, allow the suspension to settle.
- Carefully withdraw a known volume of the supernatant. To ensure no solid particles are transferred, centrifuge the sample and take the supernatant, or filter it through a syringe filter (ensure the filter material is compatible with the solvent).
- Quantitatively dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
- Analyze the diluted sample using a validated analytical method to determine the concentration.
- Calculate the solubility in mg/mL or mol/L.

[Click to download full resolution via product page](#)

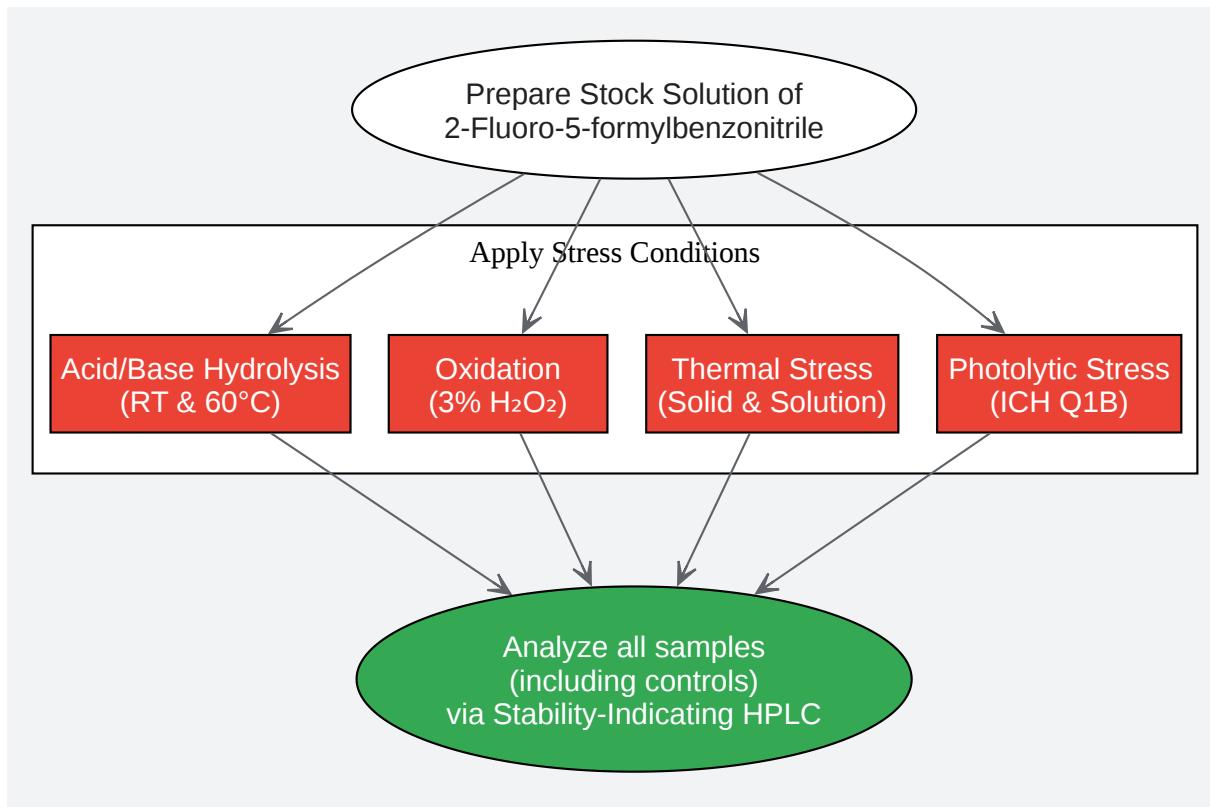
Caption: Experimental workflow for determining solubility.

Protocol for Stability Testing (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[18][19][20]

Objective: To investigate the stability of the compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:


- **2-Fluoro-5-formylbenzonitrile**
- HCl and NaOH solutions (e.g., 0.1 M, 1 M)

- Hydrogen peroxide solution (e.g., 3%)
- High-purity water
- Temperature-controlled oven
- Photostability chamber (ICH Q1B compliant)
- Validated stability-indicating HPLC method

Methodology:

- Preparation of Samples: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water).
- Acid and Base Hydrolysis:
 - To separate aliquots of the stock solution, add equal volumes of 1 M HCl and 1 M NaOH, respectively.
 - Store one set of samples at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
 - At specified time points, withdraw samples, neutralize them (acid with base, base with acid), and dilute to the target concentration for analysis.
- Oxidative Degradation:
 - Treat an aliquot of the stock solution with 3% hydrogen peroxide.
 - Store at room temperature and monitor at various time points (e.g., 2, 6, 24 hours).
 - Dilute samples for analysis as needed.
- Thermal Degradation:
 - Expose a solid sample of the compound to dry heat in an oven (e.g., 105 °C) for 24 hours.
[\[21\]](#)

- Also, expose a solution sample to heat (e.g., 60 °C).
- After exposure, dissolve/dilute the samples appropriately and analyze.
- Photolytic Degradation:
 - Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
 - Keep control samples (wrapped in aluminum foil) in the same environment to serve as dark controls.
 - Analyze the samples after exposure.
- Analysis:
 - Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
 - Assess the chromatograms for any new peaks (degradants) and a decrease in the peak area of the parent compound.

[Click to download full resolution via product page](#)

Caption: Workflow for a forced degradation (stability) study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-5-formylbenzonitrile [chembk.com]
- 2. 2-Fluoro-5-formylbenzonitrile CAS 218301-22-5 [homesunshinepharma.com]
- 3. 2-FLUORO-5-FORMYL BENZONITRILE | 218301-22-5 [chemicalbook.com]

- 4. 2-FLUORO-5-FORMYL BENZONITRILE synthesis - [chemicalbook.com](#)
- 5. [buildingblock.bocsci.com](#) [[buildingblock.bocsci.com](#)]
- 6. Page loading... [[guidechem.com](#)]
- 7. 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 8. [scbt.com](#) [[scbt.com](#)]
- 9. 2-FLUORO-5-FORMYL BENZONITRILE | 218301-22-5 [[amp.chemicalbook.com](#)]
- 10. [store.apolloscientific.co.uk](#) [[store.apolloscientific.co.uk](#)]
- 11. [file.medchemexpress.eu](#) [[file.medchemexpress.eu](#)]
- 12. China 2-FLUORO-5-FORMYL BENZONITRILE^{HTS} (CAS# 218301-22-5) Manufacturer and Supplier | [Xinchem](#) [[xinchem.com](#)]
- 13. 218301-22-5|2-Fluoro-5-formylbenzonitrile|[BLD Pharm](#) [[bldpharm.com](#)]
- 14. [fishersci.com](#) [[fishersci.com](#)]
- 15. [uomustansiriyah.edu.iq](#) [[uomustansiriyah.edu.iq](#)]
- 16. [scribd.com](#) [[scribd.com](#)]
- 17. [quora.com](#) [[quora.com](#)]
- 18. [gmpsop.com](#) [[gmpsop.com](#)]
- 19. [japsonline.com](#) [[japsonline.com](#)]
- 20. [humiditycontrol.com](#) [[humiditycontrol.com](#)]
- 21. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - [PMC](#) [[pmc.ncbi.nlm.nih.gov](#)]
- To cite this document: BenchChem. [Solubility and stability of 2-Fluoro-5-formylbenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b141211#solubility-and-stability-of-2-fluoro-5-formylbenzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com